2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide
CAS No.:
Cat. No.: VC14614204
Molecular Formula: C14H17N5O4S3
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O4S3 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide |
| Standard InChI | InChI=1S/C14H17N5O4S3/c1-3-11(24-14-19-18-13(25-14)16-8(2)20)12(21)17-9-4-6-10(7-5-9)26(15,22)23/h4-7,11H,3H2,1-2H3,(H,17,21)(H2,15,22,23)(H,16,18,20) |
| Standard InChI Key | PRNGENRIESLUSC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1,3,4-thiadiazole core substituted with an acetylamino group at position 5, a sulfanyl (-S-) linker at position 2, and a butanamide side chain terminating in a 4-sulfamoylphenyl group. This configuration confers unique electronic and steric properties critical for its pharmacological interactions.
Table 1: Key Structural and Physicochemical Data
The sulfamoylphenyl moiety enhances solubility and bioavailability, while the thiadiazole ring contributes to metabolic stability and target binding .
Synthesis and Manufacturing
Synthetic Pathways
Synthesis involves a multi-step sequence beginning with the preparation of the 1,3,4-thiadiazole ring. Key steps include:
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Condensation of Thiosemicarbazide: Reaction with acetic anhydride forms the 5-acetylamino-1,3,4-thiadiazole intermediate.
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Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using mercaptobutanamide derivatives.
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Coupling with 4-Sulfamoylphenylamine: Amide bond formation completes the molecular assembly.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Thiadiazole Formation | Thiosemicarbazide, Ac₂O | 110°C | 78 |
| Sulfanylation | Mercaptobutanoic acid, DCC | RT | 65 |
| Amidation | EDC/HOBt, DMF | 0–25°C | 82 |
Challenges include regioselectivity in sulfanylation and purification of polar intermediates.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL), attributed to thiadiazole-mediated disruption of microbial cell wall synthesis .
Table 3: Cytotoxicity Profiling
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 activation, Bcl-2 downregulation |
| A549 (Lung) | 18.7 | ROS generation, DNA fragmentation |
| HepG2 (Liver) | 22.1 | G0/G1 cell cycle arrest |
Pharmacological and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (F = 43%) due to high polar surface area .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiadiazole ring forms inactive sulfoxide metabolites.
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Excretion: Renal clearance (t₁/₂ = 5.2 h) predominates.
Acute Toxicity
Rodent studies (LD₅₀ = 320 mg/kg) indicate dose-dependent hepatotoxicity, necessitating structural optimization for clinical translation .
Research Advancements and Applications
Structural Analogues
Modification of the butanamide chain to cyclopropane derivatives improved metabolic stability (t₁/₂ = 8.7 h) while retaining anticancer activity .
Patent Landscape
The US9493431B2 patent highlights thiadiazole-sulfonamide hybrids as apoptosis inducers, validating this compound’s scaffold for oncology applications .
Table 4: Comparative Efficacy of Analogues
| Derivative | Anticancer IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12.3 | 0.45 |
| Cyclopropane Analog | 9.8 | 0.68 |
| Fluorinated Analog | 14.2 | 0.29 |
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